5-(2-Chloroethyl)-2'-deoxyuridine
Overview
Description
5-(2-Chloroethyl)-2’-deoxyuridine is a synthetic nucleoside analogue that has been developed primarily for its antiviral properties. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a chloroethyl group attached to the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Halogenation: The 5-position of the uracil ring is halogenated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Chloroethyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the 2’-deoxy sugar moiety.
Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-(2-hydroxyethyl)-2’-deoxyuridine or 5-(2-aminoethyl)-2’-deoxyuridine.
Oxidation Products: Oxidation can lead to the formation of uracil derivatives with modified sugar moieties.
Hydrolysis Products: Hydrolysis typically yields 5-(2-hydroxyethyl)-2’-deoxyuridine.
Scientific Research Applications
5-(2-Chloroethyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical behavior.
Biology: The compound is employed in studies of DNA replication and repair mechanisms due to its structural similarity to thymidine.
Medicine: It has been investigated for its antiviral properties, particularly against herpes simplex virus and cytomegalovirus. Its ability to incorporate into viral DNA and disrupt replication makes it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, the chloroethyl group can form covalent bonds with adjacent nucleotides, leading to DNA cross-linking and strand breaks. This disrupts the normal replication process and inhibits the proliferation of rapidly dividing cells, such as viruses .
Molecular Targets and Pathways
DNA Polymerase: The compound targets DNA polymerase enzymes, which are responsible for synthesizing new DNA strands.
DNA Repair Pathways: The presence of 5-(2-Chloroethyl)-2’-deoxyuridine in DNA activates various DNA repair pathways, including nucleotide excision repair and mismatch repair.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2’-deoxyuridine: Similar in structure but with an ethyl group instead of a chloroethyl group. It has different biological properties and is less effective as an antiviral agent.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position. It is used as an antiviral and radiosensitizing agent.
5-Bromo-2’-deoxyuridine: Similar to 5-iodo-2’-deoxyuridine but with a bromine atom.
Uniqueness
5-(2-Chloroethyl)-2’-deoxyuridine is unique due to its potent antiviral activity and ability to form DNA cross-links. This makes it particularly effective in disrupting viral replication and provides a distinct advantage over other nucleoside analogues .
Properties
IUPAC Name |
5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHUCRHZYSZKI-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034152 | |
Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90301-59-0 | |
Record name | 5-(2-Chloroethyl)-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90301-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-CHLOROETHYL)-2'-DEOXYURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1SZ5QC7QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.